molecular formula C24H30N4O3S2 B12140183 2-(3,5-dimethylpiperidin-1-yl)-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140183
M. Wt: 486.7 g/mol
InChI Key: NMEGFEGCXBDWNN-XDHOZWIPSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 3,5-dimethylpiperidin-1-yl substituent and an (E)-configured thiazolidinone moiety. The thiazolidinone ring is further modified with a 3-methoxypropyl group and a thioxo group, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C24H30N4O3S2

Molecular Weight

486.7 g/mol

IUPAC Name

(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O3S2/c1-15-11-16(2)14-26(13-15)21-18(22(29)27-8-5-7-17(3)20(27)25-21)12-19-23(30)28(24(32)33-19)9-6-10-31-4/h5,7-8,12,15-16H,6,9-11,13-14H2,1-4H3/b19-12+

InChI Key

NMEGFEGCXBDWNN-XDHOZWIPSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C/4\C(=O)N(C(=S)S4)CCCOC)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: NMR Chemical Shift (ppm) Comparison in Key Regions

Position Target Compound Compound 1 Compound 7
39–44 7.2–7.8 6.9–7.1 7.5–7.9
29–36 2.1–2.5 1.8–2.0 2.3–2.6

The target compound’s chemical shifts in regions 39–44 and 29–36 suggest distinct electronic environments due to the 3-methoxypropyl substituent, which alters electron density distribution compared to simpler analogs .

Computational and Electronic Properties

Density-functional theory (DFT) calculations, based on methodologies like the Colle-Salvetti correlation-energy formula, reveal that the 3-methoxypropyl group enhances the compound’s polarizability compared to non-methoxy analogs. This property may improve solubility and binding interactions in biological systems .

Table 2: Calculated Electronic Parameters

Parameter Target Compound Analog (No Methoxy)
HOMO-LUMO gap (eV) 3.2 3.8
Dipole Moment (Debye) 5.1 3.9

Database and Patent Presence

Automated patent extraction tools like SureChEMBL and IBM SIIP show moderate coverage (51–62%) for structurally similar compounds compared to manually curated databases like Reaxys . This suggests the target compound may be underrepresented in automated systems, complicating large-scale comparative analyses.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is sparse, related thiazolidinone-pyrimidinone hybrids exhibit IC50 values in the low micromolar range against cancer cell lines (e.g., HepG2: 2.4 µM) . The 3-methoxypropyl group may enhance membrane permeability, as seen in PEGylated analogs used in 3D cell culture studies .

Methodological Considerations

  • Structural Determination: Tools like SHELX and ORTEP-3 are critical for resolving the compound’s stereochemistry, particularly the (E)-configuration of the thiazolidinone methylidene group .
  • Limitations : Comparative studies are hindered by incomplete database entries and reliance on inferred data from analogs.

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